3-Amino-2-(2-thienylmethyl)-1-propanol

Description

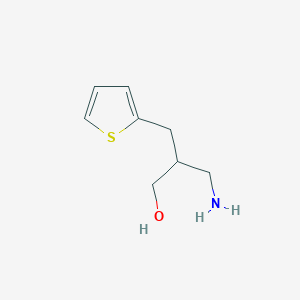

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPMMCUNQQDJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 2 2 Thienylmethyl 1 Propanol and Analogues

Established Synthetic Routes to Propanolamine Derivatives

Conventional Approaches to β-Amino Alcohols

The synthesis of β-amino alcohols, also known as 1,2-amino alcohols, has traditionally been accomplished through several robust and well-documented methods. researchgate.net A prevalent strategy involves the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org This method's regioselectivity can often be controlled by the choice of reagents, with nucleophilic attack generally occurring at the least sterically hindered carbon. researchgate.net The aminolysis of epoxides can be promoted by various catalysts, including Lewis acids like indium tribromide and zinc(II) perchlorate, or even conducted under catalyst-free conditions in water or polar mixed solvents. researchgate.netorganic-chemistry.org

Another classical approach is the reduction of α-amino ketones or α-amino acids. researchgate.net The reduction of readily available amino acids is an economically viable route, particularly for naturally occurring L-amino acids. researchgate.net Furthermore, nucleophilic additions to imines and oximes provide alternative pathways to these valuable compounds. researchgate.net A more recent development in this area is the radical-mediated β C-H amination of alcohols, which utilizes imidates as radical relay chaperones to achieve selective functionalization. organic-chemistry.org

The following table summarizes some conventional methods for the synthesis of β-amino alcohols.

| Method | Starting Materials | Key Features | Reference |

| Epoxide Ring Opening | Epoxides, Amines | High regioselectivity, can be catalyzed or catalyst-free. | researchgate.netorganic-chemistry.org |

| Reduction of α-Amino Ketones | α-Amino Ketones | Direct route to the amino alcohol. | researchgate.net |

| Reduction of Amino Acids | Amino Acids | Economical for naturally occurring amino acids. | researchgate.net |

| Nucleophilic Addition | Imines, Oximes | Versatile approach. | researchgate.net |

| Radical C-H Amination | Alcohols | Selective β C-H functionalization. | organic-chemistry.org |

Introduction of Thiophene (B33073) Substituents in Amino Alcohol Frameworks

The incorporation of a thiophene moiety into an amino alcohol framework can be achieved through various synthetic strategies. A common method involves starting with a thiophene-containing building block, such as 2-acetylthiophene (B1664040). This can undergo reactions like the Mannich reaction to introduce an aminomethyl group, followed by reduction of the ketone to the corresponding alcohol. researchgate.netgoogle.com For instance, 3-methylamino-1-(2-thienyl)-1-propanone can be synthesized and subsequently reduced to form (1S)-3-methylamino-1-(2-thienyl)propan-1-ol, an intermediate in the synthesis of duloxetine (B1670986). google.com

Another approach is the Friedel-Crafts acylation of thiophene with a suitable acyl chloride, such as 3-chloropropionyl chloride, followed by reaction with an amine and subsequent reduction. google.com The resolution of racemic thiophene-containing amino alcohols using chiral acids, like mandelic acid, is also a well-established method to obtain enantiomerically pure compounds. researchgate.netgoogle.com Furthermore, thiophene derivatives can be incorporated into ligands used for asymmetric catalysis, which then facilitate the formation of chiral amino alcohols. nih.govrsc.org

Enantioselective and Diastereoselective Synthesis Approaches

The demand for enantiomerically pure β-amino alcohols has spurred the development of sophisticated asymmetric synthetic methods. These approaches aim to control the stereochemistry at the newly formed chiral centers, offering significant advantages over classical resolution techniques.

Asymmetric Catalysis in Thiophene Amino Alcohol Formation

Metal-catalyzed asymmetric synthesis represents a powerful tool for the enantioselective production of chiral amino alcohols. A notable strategy involves the use of chiral ligands that can coordinate with a metal center to create a chiral catalytic environment. Thiophene-based ligands have emerged as effective scaffolds in this context. For example, C2-symmetric chiral thiophene-2,5-bis(amino-alcohol) ligands in combination with copper(II) acetate (B1210297) have been successfully employed as a Lewis acid catalyst in asymmetric Aldol (B89426) reactions. nih.govrsc.org This catalytic system has demonstrated high efficiency in producing 3-substituted-3-hydroxyindolin-2-ones with good to excellent yields and high enantioselectivities. nih.gov

Ruthenium catalysts have also been utilized in the asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohols, including heteroaryl thiophene derivatives, with high enantiomeric ratios. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation has been applied to the synthesis of thiophene-containing amino alcohols. acs.org The "borrowing hydrogen" or "hydrogen autotransfer" process, often catalyzed by ruthenium or iridium complexes, provides an atom-efficient and environmentally benign route for the synthesis of optically enriched γ-secondary amino alcohols from allyl alcohols. acs.orgnih.gov

The following table highlights some metal-catalyzed asymmetric reactions for the synthesis of chiral amino alcohols.

| Catalyst System | Reaction Type | Substrates | Key Outcomes | Reference |

| Cu(II)-thiophene-2,5-bis(amino-alcohol) | Asymmetric Aldol Reaction | Isatin (B1672199) derivatives, Ketones | High yields (up to 99%), High enantioselectivities (up to 96% ee). | nih.govrsc.org |

| Ruthenium-Catalyzed | Asymmetric Transfer Hydrogenation | α-Ketoamines | High enantiomeric ratios (e.g., 98.8:1.2 er for a thiophene derivative). | acs.org |

| Iridium-Catalyzed | Asymmetric Hydrogenation | N-Me derivatives of α-amino ketones | Synthesis of chiral amino alcohols. | acs.org |

| Ruthenium/Iridium-Catalyzed | Borrowing Hydrogen Cascade | Allyl alcohols, Amines | Synthesis of optically enriched γ-secondary amino alcohols. | acs.orgnih.gov |

Organocatalysis has gained prominence as a powerful strategy for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. Simple primary β-amino alcohols, derived from commercially available amino acids, have been shown to be efficient organocatalysts in reactions such as the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org These catalysts operate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of the reaction. rsc.org

Chiral aldehyde catalysis is another well-developed tool in organocatalysis, particularly for the asymmetric functionalization of amino acids and their derivatives. frontiersin.org This approach often involves the formation of a Schiff base intermediate, which then undergoes a stereoselective transformation. frontiersin.org While the direct application of these specific organocatalytic methods to the synthesis of 3-Amino-2-(2-thienylmethyl)-1-propanol is not extensively detailed in the provided context, the principles of organocatalysis offer a promising avenue for the development of novel, metal-free synthetic routes to this class of compounds. A chemoenzymatic strategy employing carbonyl reductases has also been developed for the production of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a precursor to duloxetine, with excellent activity and enantioselectivity. researchgate.netresearchgate.net

Chiral Auxiliary-Mediated Syntheses of β-Amino Alcohols

The asymmetric synthesis of β-amino alcohols often employs chiral auxiliaries to control stereochemical outcomes. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it can be removed and potentially recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com Various auxiliaries have been developed, with oxazolidinones, camphor-based sultams, and chiral amines being prominent examples. wikipedia.org

A representative strategy for the asymmetric synthesis of α-substituted-β-amino acids, which are structurally related to β-amino alcohols, utilizes the commercially available and inexpensive (R)- or (S)-α-phenylethylamine as the chiral auxiliary. nih.gov In this methodology, a secondary amine like (R,R)-bis(α-phenylethyl)amine is reacted with an acryloyl chloride to form a conjugated amide. nih.gov The subsequent 1,4-addition of another chiral amine to this unsaturated system, followed by alkylation, proceeds with high diastereoselectivity. nih.gov The final steps involve the hydrogenolysis of the auxiliary groups, often catalyzed by palladium hydroxide, and hydrolysis to yield the desired chiral amino acid. nih.gov The use of microwave irradiation can be beneficial in these final steps to reduce reaction times and prevent racemization. nih.gov

While this specific protocol yields a β-amino acid, the core principles are directly applicable to the synthesis of β-amino alcohols like this compound. The key is the diastereoselective introduction of substituents on the carbon backbone, guided by the steric influence of the chiral auxiliary, before its ultimate removal.

Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis

| Feature | Description | Reference |

|---|---|---|

| Principle | Temporary incorporation of a chiral group to direct stereoselective bond formation. | wikipedia.org |

| Common Auxiliaries | Oxazolidinones (Evans auxiliaries), (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP), α-phenylethylamine. | nih.gov |

| Key Steps | 1. Attachment of auxiliary. 2. Diastereoselective reaction (e.g., alkylation, addition). 3. Removal of auxiliary. | nih.gov |

| Advantages | High stereoselectivity, predictable outcomes, auxiliary can often be recovered. | wikipedia.org |

Biocatalytic Pathways for Optically Active Amino Alcohols

Biocatalysis has emerged as a powerful and green alternative for the synthesis of optically active compounds, including amino alcohols. mdpi.com Enzymes, or whole-cell systems, can catalyze reactions with high enantio- and regioselectivity under mild conditions. mdpi.com A notable example is the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a key intermediate for the pharmaceutical agent duloxetine and a close analogue of the target compound. researchgate.net

This synthesis was achieved through the asymmetric reduction of the corresponding ketone, 3-N-methylamino-1-(2-thienyl)-1-propanone, using immobilized Saccharomyces cerevisiae CGMCC No. 2230. researchgate.net Researchers optimized various parameters to maximize yield and enantiomeric excess. The use of ACA (alginate-chitosan-alginate) liquid-core capsules for cell immobilization was a key innovation. researchgate.net The study found that a continuous reduction process in a membrane reactor could overcome product inhibition observed in batch reactions, leading to 100% conversion and an enantiomeric excess (e.e.) exceeding 99.0%. researchgate.net This demonstrates the efficiency of biocatalytic pathways for producing highly pure chiral thiophene amino alcohols. researchgate.net

Table 2: Optimal Conditions for Biocatalytic Reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Biocatalyst | ACA liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2230 | researchgate.net |

| Culture Time | 28 hours | researchgate.net |

| Reaction pH | 6.0 | researchgate.net |

| Temperature | 30 °C | researchgate.net |

| Agitation | 180 rpm | researchgate.net |

| Outcome (Continuous Reduction) | 100% conversion, >99.0% e.e. | researchgate.net |

Recent Advances in Thiophene Amino Alcohol Synthesis

Multicomponent Reaction Paradigms for Thiophene Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules. windows.netnih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net For the synthesis of thiophene derivatives, several MCRs are particularly relevant.

The Gewald reaction is a classic MCR that produces highly substituted 2-amino thiophenes from a ketone or aldehyde, a β-ketoester or malononitrile, and elemental sulfur in the presence of a base. researchgate.net These 2-amino thiophenes are versatile intermediates that can be further elaborated to introduce the amino alcohol functionality. Recent advancements have focused on developing more environmentally friendly catalysts for these reactions, such as biodegradable biocatalysts. researchgate.net

Another powerful MCR for the synthesis of chiral amino alcohols is the Petasis borono–Mannich reaction. acs.org This reaction involves the condensation of an aldehyde, an amine, and a boronic acid to generate chiral amines and their derivatives. acs.org A catalytic, enantioselective version of this reaction has been developed for producing chiral 1,2-amino alcohols in high yields and enantioselectivities, using commercially available reagents and mild conditions. acs.org The adaptability of the Petasis reaction to a wide range of amines and boronates makes it a promising paradigm for the synthesis of diverse thiophene-containing amino alcohols. acs.org

Cyclization-Based Synthetic Strategies

Recent synthetic advances have focused on novel cyclization strategies to construct the thiophene ring itself, providing regioselective access to complex substitution patterns that might be difficult to achieve through traditional methods. nih.govresearchgate.net These strategies often involve the heterocyclization of functionalized alkynes containing a sulfur atom. nih.govresearchgate.net

One such innovative approach is the metal-free, base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives. nih.govresearchgate.net These thiolates, generated in situ, undergo a 5-exo-dig cyclization followed by aromatization to yield 2,4-disubstituted thiophenes. nih.govresearchgate.net This method allows for the construction of the thiophene ring with a specific substitution pattern in a single, atom-economical step. researchgate.net

Another strategy involves the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-induced isomerization of 1,1-bis(ethylthio)-1-en-4-ynes. nih.govresearchgate.net This process proceeds through a gem-dialkylthiovinylallene intermediate, which then undergoes a 5-exo-dig S-cyclization and a subsequent 1,3-migration of an ethyl group to furnish the substituted thiophene ring. nih.govresearchgate.net

Furthermore, cyclization reactions involving thiophene precursors are also being developed. For instance, thiophene-2,3-dialdehyde has been shown to react chemoselectively with a primary amine and a thiol group in unprotected peptides to form a stable, bridged cyclic structure. nih.gov This type of specific cyclization highlights the ongoing development of sophisticated strategies for creating complex molecular architectures based on the thiophene scaffold. nih.gov

Advanced Spectroscopic and Computational Elucidation of 3 Amino 2 2 Thienylmethyl 1 Propanol S Molecular Structure and Reactivity

Theoretical Investigations of Electronic and Geometric Structure

The foundational understanding of a molecule's behavior begins with a detailed analysis of its electronic and geometric structure. For 3-Amino-2-(2-thienylmethyl)-1-propanol, a combination of quantum chemical calculations and density functional theory provides a powerful lens through which to view its conformational landscape, optimized geometry, and electronic properties.

The conformational flexibility of this compound, arising from the rotatable bonds in its propanol backbone and the orientation of the thienylmethyl substituent, gives rise to a multitude of possible three-dimensional arrangements or conformers. Quantum chemical calculations are instrumental in identifying the most stable of these conformers. By systematically rotating key dihedral angles and calculating the potential energy of the resulting structures, a potential energy surface can be mapped out. This analysis reveals the global minimum energy conformer, representing the most probable structure of the molecule, as well as other low-energy local minima that may be accessible under ambient conditions. These calculations can be performed using various levels of theory, with methods such as Møller-Plesset perturbation theory (MP2) offering a good balance of accuracy and computational cost for molecules of this size.

Once the low-energy conformers are identified, Density Functional Theory (DFT) is employed to perform a precise geometry optimization. DFT methods, which approximate the complex many-electron problem by focusing on the electron density, are highly effective for determining the equilibrium geometry of molecules. Functionals such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles for the optimized structure of this compound. This process minimizes the energy of the molecule with respect to the positions of its nuclei, resulting in a detailed and accurate three-dimensional model of its most stable form.

A hypothetical table of optimized geometric parameters for the global minimum energy conformer of this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.53 |

| C2-C(thienyl) Bond Length (Å) | 1.52 |

| C1-O Bond Length (Å) | 1.43 |

| C3-N Bond Length (Å) | 1.47 |

| C-S (thiophene) Bond Length (Å) | 1.71 |

| C=C (thiophene) Bond Length (Å) | 1.37 |

| C1-C2-C3 Bond Angle (°) | 112.5 |

| O-C1-C2 Bond Angle (°) | 110.8 |

| N-C3-C2 Bond Angle (°) | 111.2 |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, highlighting sites prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amino group. The LUMO, on the other hand, would likely be distributed over the propanol backbone and the thiophene ring. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and chemical reactivity. wikipedia.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red) indicate areas of high electron density, which are attractive to electrophiles. In this compound, these would be centered around the oxygen and nitrogen atoms, as well as the sulfur atom in the thiophene ring. Regions of positive potential (typically colored blue) signify areas of lower electron density, which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the hydroxyl and amino groups.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Localized on the thiophene ring and nitrogen atom |

| LUMO | 1.5 | Distributed over the propanol backbone and thiophene ring |

| HOMO-LUMO Gap | 7.7 | Indicates high kinetic stability |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For this compound, these techniques can be used to map out potential reaction pathways and understand the energetic landscape of its transformations.

By calculating the energy of the system as the reactants evolve into products, a potential energy surface (PES) can be constructed. This surface provides a detailed map of the reaction, highlighting the transition states (the energetic barriers to the reaction) and any intermediate species that may be formed. For a reaction involving this compound, such as an intramolecular cyclization or a reaction with another molecule, the PES would reveal the most energetically favorable pathway. The identification and characterization of transition state structures are crucial, as their energies determine the activation energy and, consequently, the rate of the reaction.

Proton transfer is a fundamental process in many chemical and biological reactions. In this compound, both the amino and hydroxyl groups can participate in proton transfer events. Computational methods can be used to model these processes, providing detailed information about the mechanism. For instance, the role of solvent molecules in facilitating proton transfer can be explicitly modeled, revealing whether the transfer occurs directly or through a solvent-mediated pathway. By calculating the energy barriers associated with different proton transfer pathways, the most likely mechanism can be determined. These studies can provide a deep understanding of the acid-base properties of this compound and its reactivity in protic environments.

Advanced Spectroscopic Characterization Techniques

The precise elucidation of the molecular structure of this compound, a chiral amino alcohol incorporating a thiophene moiety, necessitates the application of advanced spectroscopic and analytical techniques. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, its structural features can be thoroughly predicted and understood by combining foundational spectroscopic principles with data from analogous compounds, such as 3-amino-1-propanol and various 2-substituted thiophene derivatives. These techniques are crucial for confirming the compound's constitution, determining its three-dimensional arrangement (stereochemistry), understanding its dynamic behavior in solution (conformational equilibria), and defining its packing in the solid state.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide unambiguous evidence of its atomic connectivity and stereochemistry.

¹H and ¹³C NMR Spectral Assignments: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The three protons of the thiophene ring would appear in the aromatic region (typically δ 6.8-7.5 ppm), with their characteristic coupling constants revealing their relative positions. The protons of the propanol backbone—the CH₂OH (hydroxyl-bearing methylene), the CH₂NH₂ (amino-bearing methylene), and the central CH methine—would appear in the upfield region. The diastereotopic protons of the methylene groups adjacent to the chiral center (C2) would likely appear as complex multiplets due to spin-spin coupling with each other and with the C2 proton.

The ¹³C NMR spectrum would complement this information, showing distinct resonances for each carbon atom. The chemical shifts would be indicative of the electronic environment, with the thiophene carbons appearing downfield and the aliphatic carbons of the propanol chain appearing upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges and multiplicities based on analogous structures.

| Proton Assignment | Expected δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Thiophene H5 | 7.15 - 7.30 | Doublet of doublets (dd) | J ≈ 5.0, 1.2 |

| Thiophene H3 | 6.90 - 7.00 | Doublet of doublets (dd) | J ≈ 3.5, 1.2 |

| Thiophene H4 | 6.85 - 6.95 | Doublet of doublets (dd) | J ≈ 5.0, 3.5 |

| CH₂OH | 3.50 - 3.70 | Multiplet (m) | - |

| CH₂NH₂ | 2.80 - 3.00 | Multiplet (m) | - |

| Thienyl-CH₂ | 2.70 - 2.90 | Multiplet (m) | - |

| CH -C2 (methine) | 2.00 - 2.30 | Multiplet (m) | - |

| NH₂ , OH | Variable | Broad singlet (br s) | - |

Stereochemical Assignment and Conformational Equilibria: The molecule has a stereocenter at the C2 position, meaning it can exist as (R) and (S) enantiomers. While standard NMR cannot distinguish between enantiomers, advanced techniques using chiral derivatizing agents or chiral solvating agents can be employed to resolve their signals.

More importantly, NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for determining relative stereochemistry and preferred conformations. For instance, NOE correlations between the C2 proton and protons on the thienylmethyl and aminomethyl groups would help establish their spatial proximity and thus the molecule's preferred rotational state (rotamer) around the C2-C(thienylmethyl) and C2-C(aminomethyl) bonds.

In solution, the molecule is not static. It exists in a dynamic equilibrium of different conformers, influenced by factors like intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.gov Variable-temperature NMR studies could be used to probe this equilibrium. Changes in chemical shifts or coupling constants with temperature can provide thermodynamic data about the relative stability of different conformers. At low temperatures, the interconversion between conformers might slow down sufficiently on the NMR timescale to allow for the observation of individual conformers. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Structural Validation

Functional Group Identification: The IR spectrum would be dominated by characteristic absorption bands. The O-H stretching vibration of the primary alcohol would appear as a strong, broad band in the range of 3200-3600 cm⁻¹. The N-H stretching of the primary amine would typically be observed as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. The presence of both bands would confirm the amino alcohol functionality.

The thiophene ring gives rise to several characteristic vibrations. jchps.com The aromatic C-H stretching occurs just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). The C=C stretching vibrations within the ring are expected in the 1400-1500 cm⁻¹ region. dergipark.org.tr The C-S stretching vibration is typically found in the 600-800 cm⁻¹ range. Aliphatic C-H stretching from the methylene and methine groups would be observed between 2850 and 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman, the aromatic ring vibrations of the thiophene moiety are typically strong and sharp, making Raman an excellent tool for confirming the presence of the heterocyclic ring.

Table 2: Predicted Vibrational Frequencies for this compound This table presents expected vibrational modes and their frequency ranges based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H Stretch | Alcohol | 3200-3600 (broad, strong) | Weak |

| N-H Stretch | Amine | 3300-3500 (medium, doublet) | Weak |

| Aromatic C-H Stretch | Thiophene | 3050-3150 (medium) | Strong |

| Aliphatic C-H Stretch | -CH₂, -CH | 2850-3000 (strong) | Strong |

| N-H Bend | Amine | 1590-1650 (medium) | Weak |

| C=C Ring Stretch | Thiophene | 1400-1500 (variable) | Strong |

| C-O Stretch | Primary Alcohol | 1000-1075 (strong) | Medium |

| C-S Stretch | Thiophene | 600-800 (medium) | Medium |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, confirming the molecular constitution and revealing its solid-state conformation and intermolecular interactions.

Molecular Conformation and Packing: A crystal structure would provide exact measurements of all bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation as it exists in the crystal lattice. This would reveal the specific rotational arrangement of the thienylmethyl substituent and the orientation of the aminomethyl and hydroxymethyl groups relative to the chiral center.

Intermolecular Interactions: Crucially, X-ray crystallography would elucidate the network of intermolecular interactions that stabilize the crystal packing. Given the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (the nitrogen lone pair, the sulfur atom in the thiophene ring), extensive hydrogen bonding is expected to be the dominant intermolecular force. The analysis would reveal how molecules arrange themselves, for example, forming chains or sheets held together by O-H···N, N-H···O, or potentially N-H···S hydrogen bonds. This information is vital for understanding the physical properties of the compound in its solid form. While no structure has been published for the title compound, studies on similar amino alcohols confirm that such hydrogen-bonding networks are key features of their crystal structures. rsc.org

Role of 3 Amino 2 2 Thienylmethyl 1 Propanol As a Chiral Building Block in Complex Molecule Synthesis

Application as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The 1,3-amino alcohol motif present in 3-amino-2-(2-thienylmethyl)-1-propanol is a privileged structure for the development of chiral ligands for asymmetric catalysis. When complexed with a metal center, the nitrogen and oxygen atoms can act as a bidentate ligand, creating a rigid, chiral environment that effectively biases the transition state of a reaction to favor the formation of one enantiomer over the other. The thiophene (B33073) substituent further influences the steric and electronic properties of the resulting catalyst.

Thiophene-containing bis(amino alcohol) ligands, which are derivatives of the fundamental this compound structure, have been successfully designed and employed in the formation of highly efficient Lewis acid catalysts. A notable example involves the combination of a chiral thiophene-2,5-bis(amino-alcohol) ligand with copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O) to generate a potent catalytic system. nih.govmdpi.com This catalyst design leverages the cooperative effect of the two amino alcohol arms chelating to the copper(II) center, creating a well-defined chiral pocket around the metal. This specific spatial arrangement is crucial for inducing high levels of stereocontrol in reactions involving prochiral substrates. The thiophene core acts as a rigid backbone, positioning the chiral amino alcohol moieties for effective metal coordination and substrate interaction. nih.govmdpi.com Such catalytic systems have proven to be robust and effective for various enantioselective carbon-carbon bond-forming reactions. nih.gov

Catalysts derived from thiophene amino alcohols have demonstrated significant success in mediating key enantioselective transformations. The Cu(II)-thiophene-2,5-bis(amino-alcohol) Lewis acid system has been particularly effective in catalyzing the asymmetric Aldol (B89426) reaction between isatin (B1672199) derivatives and various ketones. nih.govmdpi.com This reaction yields chiral 3-substituted-3-hydroxyoxindole products, which are core structures in many biologically active molecules, with excellent yields and high enantioselectivities. nih.gov

Furthermore, this catalytic system has been successfully applied to the one-pot, three-component Domino Knoevenagel-Michael cyclization reaction. nih.govmdpi.com This transformation, involving substituted isatins, malononitrile, and ethyl acetoacetate, produces complex spiro[4H-pyran-3,3'-oxindole] derivatives with high enantiomeric excess. The catalyst's ability to control the stereochemistry in these complex, multi-step reactions underscores its synthetic utility. Research groups have also developed similar chiral bis(amino-alcohol)thiophene ligand-Cu(OAc)₂·H₂O systems and successfully applied them to enantioselective Henry reactions, further expanding the scope of these powerful catalysts. nih.gov

Table 1: Performance of a Cu(II)-Thiophene Bis(amino-alcohol) Catalyst in Asymmetric Aldol Reactions Data sourced from a study on the reaction of isatin derivatives with ketones. nih.govmdpi.com

| Entry | Isatin Derivative (Substituent) | Ketone | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | H | Acetone | 95 | 94 |

| 2 | 5-Br | Acetone | 99 | 96 |

| 3 | 5-Cl | Acetone | 98 | 95 |

| 4 | 5-NO₂ | Acetone | 90 | 92 |

| 5 | H | Cyclohexanone | 81 | 90 |

Synthetic Intermediacy in Enantiopure Compound Construction

Beyond its role in forming catalytic species, the core structure of this compound can be directly incorporated into target molecules, acting as a chiral intermediate. Its bifunctional nature allows it to serve as a linchpin in the assembly of complex enantiopure compounds, particularly heterocyclic structures of medicinal interest.

As demonstrated by the utility of derived catalysts, thiophene amino alcohols are intrinsically linked to the synthesis of valuable oxindole (B195798) derivatives. The products of the catalyzed Aldol reactions are 3-substituted-3-hydroxyoxindoles, and the domino reactions yield spirooxindoles. nih.govmdpi.com These heterocyclic motifs are central to a vast number of natural products and pharmaceutical agents. The successful synthesis of these compounds in high enantiopurity highlights the crucial role that the chiral ligand, derived from the thiophene amino alcohol scaffold, plays in their construction. nih.govmdpi.com The ability to generate these complex chiral architectures efficiently makes this approach highly valuable in medicinal chemistry and drug discovery. mdpi.comresearchgate.net

Table 2: Enantioselective Synthesis of Spiro[4H-pyran-3,3'-oxindoles] via Domino Reaction Data from a one-pot, three-component reaction using a Cu(II)-Thiophene Bis(amino-alcohol) catalyst. nih.govmdpi.com

| Entry | Isatin Derivative (Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | H | 95 | 93 |

| 2 | 5-Br | 99 | 95 |

| 3 | 5-Cl | 98 | 94 |

| 4 | 5-NO₂ | 89 | 90 |

| 5 | N-Me | 96 | 92 |

The 1,3-amino alcohol structure of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. Although literature detailing the specific use of this exact compound is limited, established synthetic methodologies for converting amino alcohols into heterocycles are directly applicable.

Oxazolines: Chiral 2-oxazolines are readily synthesized from 1,2-amino alcohols through dehydrative cyclization with carboxylic acids or their derivatives. mdpi.com A common method involves the initial formation of an N-(2-hydroxyethyl)amide, which is then cyclized, often under acidic conditions. mdpi.com While the target compound is a 1,3-amino alcohol, it could be used to generate the corresponding six-membered 1,3-oxazine ring system through analogous chemistry. mdpi.com

Oxazolidinones: Chiral oxazolidinones, widely used as chiral auxiliaries (e.g., Evans auxiliaries), are typically synthesized from 1,2-amino alcohols by reaction with phosgene, chloroformates, or carbonates like diethyl carbonate. mdpi.com This cyclization reaction capitalizes on the nucleophilicity of both the amino and hydroxyl groups to form the five-membered heterocyclic ring. The structural framework of this compound is amenable to similar cyclization strategies to produce related heterocyclic systems.

The potential to convert this compound into these and other heterocycles makes it a strategic starting material for generating libraries of chiral compounds for biological screening. nih.gov

Derivatization Strategies for Enhanced Synthetic Utility

To maximize the synthetic potential of this compound, its functional groups can be selectively modified or protected. These derivatization strategies are crucial for preventing undesirable side reactions, altering reactivity, improving solubility, or introducing new functional handles for subsequent transformations.

N-Protection: The primary amine is often protected to prevent its reaction as a nucleophile or base in subsequent synthetic steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is dictated by its stability to the reaction conditions of the planned synthetic route and the conditions required for its eventual removal.

O-Protection: The primary alcohol can be protected to prevent its oxidation or its action as a nucleophile. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used due to their ease of installation and selective removal under mild conditions. Other options include benzyl (B1604629) (Bn) ethers, which are stable to a wide range of conditions but require hydrogenolysis or strong acid for cleavage.

By employing a suitable protection/deprotection sequence, chemists can selectively unmask the amine or alcohol functionality at the desired stage of a complex synthesis, allowing for precise and controlled molecular construction. This strategic derivatization is fundamental to leveraging the full potential of this compound as a chiral building block.

Functional Group Interconversions and Protection Methodologies

The synthetic utility of 3-amino-1-(2-thienyl)-propanol derivatives relies heavily on the selective modification of their amino and hydroxyl groups. These transformations are essential for building molecular complexity and preventing unwanted side reactions during a synthetic sequence.

A key functional group interconversion in the synthesis of related complex molecules involves the manipulation of the amine's substitution pattern. For instance, in a well-established route to a key pharmaceutical intermediate, the tertiary amine of (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol is converted to a secondary amine. researchgate.net This is not a simple demethylation but a multi-step process that proceeds through a carbamate (B1207046) intermediate. The process involves an initial reaction to form an O-ethyl carbonate, followed by the formation of an ethyl carbamate with the concurrent loss of one methyl group. researchgate.net Subsequent alkaline hydrolysis of the carbamate yields the desired secondary amine, (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol. researchgate.net

Protecting groups are also instrumental in the synthesis of molecules derived from these chiral building blocks. While specific examples for this compound are not extensively detailed in readily available literature, standard protecting group strategies for amino alcohols are applicable. The tert-Butyloxycarbonyl (Boc) group is a common choice for protecting the amino function. For example, N-Boc protection has been utilized in synthetic approaches involving the Rh-catalyzed transfer hydrogenation of a related β-methylamino ketone, highlighting its compatibility with catalytic reduction conditions. psu.edu

The table below summarizes key functional group manipulations pertinent to this class of chiral building blocks.

| Transformation | Starting Material | Key Reagents/Steps | Product | Significance |

|---|---|---|---|---|

| N-Demethylation via Carbamate | (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | 1. O-ethyl carbonate formation 2. Ethyl carbamate formation 3. Alkaline hydrolysis | (S)-3-(N-Methylamino)-1-(2-thienyl)propan-1-ol | Conversion of a tertiary amine to a secondary amine for further functionalization. researchgate.net |

| Amine Protection | β-Methylamino ketone | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc protected β-methylamino ketone | Protects the amine during subsequent reactions, such as catalytic hydrogenation. psu.edu |

Preparation of Advanced Intermediates for Complex Target Molecules

The principal application of 3-amino-1-(2-thienyl)-propanol derivatives as chiral building blocks is in the synthesis of advanced intermediates for the drug Duloxetine (B1670986). google.com The key intermediate, (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, is a direct precursor to the final drug molecule. google.comresearchgate.net

Several synthetic strategies have been developed to produce this advanced intermediate in high enantiomeric purity. One major pathway involves the asymmetric reduction of a ketone precursor. The prochiral ketone, 3-methylamino-1-(2-thienyl)-1-propanone, can be enantioselectively reduced to the desired (S)-alcohol using various catalytic systems. google.com Biocatalysis, in particular, has proven highly effective. For example, immobilized Saccharomyces cerevisiae has been used to reduce the ketone, achieving high conversion and excellent enantiomeric excess (>99.0%) for (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. nih.govresearchgate.net This enzymatic approach offers a green and efficient alternative to traditional chemical reductants.

Another prominent route begins with 2-acetylthiophene (B1664040) and proceeds through a Mannich reaction with dimethylamine (B145610) and formaldehyde (B43269) to produce 3-(dimethylamino)-1-(2-thienyl)-1-propanone. researchgate.net Asymmetric reduction of this ketone yields (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. researchgate.net This tertiary amino alcohol is then converted to the target secondary amine intermediate, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, through the N-demethylation sequence described previously. researchgate.net This latter intermediate is then reacted with 1-fluoronaphthalene (B124137) in a nucleophilic aromatic substitution reaction to complete the synthesis of Duloxetine. psu.edugoogle.com

The following table outlines the preparation of a key advanced intermediate from different starting points.

| Target Intermediate | Synthetic Approach | Precursor | Key Process | Achieved Outcome |

|---|---|---|---|---|

| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Biocatalytic Asymmetric Reduction | 3-Methylamino-1-(2-thienyl)-1-propanone | Reduction using immobilized Saccharomyces cerevisiae. nih.gov | 100% conversion, >99.0% enantiomeric excess. researchgate.net |

| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Resolution and Functional Group Interconversion | (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | Resolution with (S)-mandelic acid followed by N-demethylation via a carbamate intermediate. researchgate.net | Final product with 100% enantiomeric excess after recrystallization. researchgate.net |

| (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Chemoenzymatic Asymmetric Reduction | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | Reduction using a carbonyl reductase (RtSCR9) from Rhodosporidium toruloides. researchgate.net | High substrate loading and excellent enantioselectivity, leading to an overall yield of 60.2% for (S)-Duloxetine. researchgate.net |

Chemical Reactivity and Mechanistic Pathways Involving 3 Amino 2 2 Thienylmethyl 1 Propanol

Nucleophilic and Electrophilic Reactivity Profiles

The presence of lone pairs of electrons on both the nitrogen of the amino group and the oxygen of the hydroxyl group confers significant nucleophilic character to the molecule. Conversely, the aromatic thiophene (B33073) ring is susceptible to electrophilic attack.

The primary amino group is a potent nucleophilic center due to the lone pair of electrons on the nitrogen atom. This functionality readily reacts with a variety of electrophiles.

Alkylation: The amino group can undergo N-alkylation with alkyl halides or other alkylating agents. While the N-alkylation of some aminothiophenes can be challenging to achieve under mild conditions, methods utilizing specific reagents can facilitate this transformation rsc.org. Mono- and di-alkylation are possible, leading to the formation of secondary and tertiary amines, respectively. A notable alternative to traditional alkylation is hydrogen-borrowing catalysis, which enables alcohols to be used as electrophiles nih.gov.

Acylation: Reaction with acyl chlorides or anhydrides results in the formation of stable amide derivatives. This is a common strategy for the protection of the amino group during multi-step syntheses.

Carbamate (B1207046) Formation: In the presence of carbon dioxide, sterically hindered primary amines can form carbamates mdpi.com. This reaction is a key aspect of the aminopropanol's interaction with CO₂.

| Reaction Type | Typical Reagent | Product Functional Group | Mechanistic Role of Amino Group |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophile |

| N-Acylation | Acyl Chloride (RCOCl) | Amide | Nucleophile |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Nucleophile |

| Carbamate Formation | Carbon Dioxide (CO₂) | Carbamate | Nucleophile |

The primary hydroxyl group also behaves as a nucleophile and can participate in several key reactions. Its reactivity can be modulated by reaction conditions.

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid. The facile conversion to ester groups, such as acetoxy derivatives, is a well-established pathway for hydroxyl functionalities mdpi.com.

Oxidation: As a primary alcohol, the hydroxyl moiety can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger agents. The specific outcome depends on the choice of the oxidant and control of the reaction conditions.

Etherification: Under appropriate basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which is a strong nucleophile capable of reacting with alkyl halides to form ethers (Williamson ether synthesis).

Hydrogen Abstraction: While direct hydrogen abstraction from the -OH group by radicals can occur, theoretical studies on similar amino alcohols suggest this pathway is of minor importance under typical atmospheric conditions compared to abstraction from C-H or N-H bonds whiterose.ac.uk.

| Reaction Type | Typical Reagent | Product Functional Group | Mechanistic Role of Hydroxyl Group |

| O-Esterification | Carboxylic Acid / Acyl Chloride | Ester | Nucleophile |

| Oxidation (Mild) | PCC, DMP | Aldehyde | Substrate for Oxidation |

| Oxidation (Strong) | KMnO₄, H₂CrO₄ | Carboxylic Acid | Substrate for Oxidation |

| Etherification | Base, then Alkyl Halide (R-X) | Ether | Nucleophile (as alkoxide) |

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). The reactivity of the ring and the position of substitution are influenced by the existing alkyl substituent at the C2 position.

Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene (B151609) towards electrophiles. Theoretical studies confirm that electrophilic attack is strongly preferred at the α-carbon atoms (C2 and C5) over the β-positions (C3 and C4), both kinetically and thermodynamically researchgate.net. Since the C2 position is already substituted in 3-Amino-2-(2-thienylmethyl)-1-propanol, electrophilic attack will be directed primarily to the C5 position. Common SEAr reactions include:

Halogenation: Reaction with Br₂, Cl₂, or I₂ in the presence of a suitable solvent.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl/alkyl halide and a Lewis acid catalyst. The synthesis of related structures often begins with Friedel-Crafts type reactions on the thiophene ring google.com.

| Reaction Type | Typical Reagent / Electrophile | Major Substitution Position | Product Type |

| Halogenation | Br₂ in Acetic Acid | C5 | 5-Bromo-2-thienyl derivative |

| Nitration | HNO₃ / H₂SO₄ | C5 | 5-Nitro-2-thienyl derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C5 | 5-Acyl-2-thienyl derivative |

Catalytic Transformations Involving the Compound

The bifunctional amino alcohol structure of this compound makes it an excellent candidate to serve as a ligand in metal-catalyzed processes or as a precursor for organocatalysts.

The amino and hydroxyl groups can coordinate to a metal center, forming a stable five- or six-membered chelate ring. This ability to act as a bidentate N,O-ligand is crucial for its application in catalysis.

Ligand for Asymmetric Catalysis: Chiral amino alcohols are cornerstone ligands in transition metal-catalyzed asymmetric synthesis. This compound could potentially be used as a ligand for metals such as ruthenium, rhodium, iridium, or palladium in reactions like asymmetric hydrogenation or transfer hydrogenation of ketones and imines. For instance, iridium complexes with amino alcohol ligands are effective in C-C bond-forming hydrogen-borrowing reactions nih.gov.

Coordination Chemistry: Studies on similar amino alcohols, like 3-amino-1-propanol, show they can coordinate to metal centers such as zinc(II) in either a monodentate fashion through the nitrogen atom or a bidentate chelating manner rsc.org.

Palladium-Catalyzed Reactions: Amino alcohols can be involved in palladium-catalyzed reactions. For example, Pd/sulfoxide systems catalyze allylic C-H amination reactions to produce syn-1,3-amino alcohol motifs nih.gov. The thiophene moiety could also participate in cross-coupling reactions.

Optically active 1,3-amino alcohols are valuable building blocks for chiral drugs and are often synthesized via asymmetric methods google.comnih.gov. Furthermore, they can themselves serve as organocatalysts.

Proline-Type Catalysis: The fundamental structure is related to prolinol, a well-known organocatalyst. It could potentially catalyze reactions like asymmetric aldol (B89426) or Michael reactions by forming key enamine or iminium ion intermediates with carbonyl substrates.

Precursor to Chiral Catalysts: The compound is a key intermediate in the synthesis of various chiral pharmaceuticals, including duloxetine (B1670986) and fluoxetine (B1211875) google.com. The synthesis of its enantiomerically pure forms often involves asymmetric reduction steps, which can be achieved using spiroborate ester catalysts or biocatalysts like Saccharomyces cerevisiae google.comresearchgate.net. This highlights its role within organocatalyzed and biocatalyzed synthetic pathways.

| Catalysis Type | Potential Role of the Compound | Example Metal / Catalyst Class | Potential Application |

| Metal-Catalysis | Bidentate N,O-Ligand | Iridium, Ruthenium, Palladium | Asymmetric Hydrogenation, C-H Amination nih.gov |

| Organocatalysis | Chiral Catalyst / Precursor | Prolinol-type, Spiroborate Esters google.com | Asymmetric Aldol Reactions, Asymmetric Reduction |

Fundamental Reaction Mechanisms and Degradation Studies

The reactivity of this compound is primarily dictated by its functional groups: a primary amine (-NH2), a primary alcohol (-OH), and a thiophene ring. These groups allow the molecule to participate in a variety of chemical reactions, including acid-base reactions, oxidation, and nucleophilic substitution. Understanding these fundamental pathways is essential for predicting its stability, potential degradation products, and interactions in various chemical and biological systems.

Proton Transfer Processes and Reaction Kinetics

Proton transfer is a fundamental reaction for amino alcohols, governing their acid-base chemistry. The amine group is basic and readily accepts a proton, while the alcohol group is weakly acidic.

Oxidative Degradation Mechanisms

The oxidative degradation of amino alcohols is a critical aspect of their chemical stability, particularly when exposed to atmospheric or industrial conditions involving oxygen. Extensive studies on 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered primary amino alcohol, offer a model for the potential degradation pathways.

The OH-initiated degradation of AMP in simulated atmospheric conditions has been investigated through both theoretical calculations and photo-oxidation experiments. rug.nlorganic-chemistry.org The primary reaction mechanism involves hydrogen abstraction by hydroxyl radicals. Theoretical calculations predict that H-abstraction occurs predominantly from the -CH2- group (over 70%), with minor contributions from the -NH2 group (5-20%) and -CH3 groups (5-10%). rug.nlorganic-chemistry.org Abstraction from the hydroxyl (-OH) group is considered negligible under atmospheric conditions due to a higher energy barrier. rug.nlorganic-chemistry.org

This initial H-abstraction step leads to the formation of various degradation products. In the case of AMP, the major gas-phase product identified is 2-amino-2-methylpropanal. rug.nlorganic-chemistry.org Other minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde (B43269), and the nitramine 2-methyl-2-(nitroamino)-1-propanol. rug.nlorganic-chemistry.org In industrial applications such as CO2 capture, where conditions include higher temperatures and oxygen pressures, the primary degradation products of AMP were identified as acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone. nih.govbeilstein-journals.org The proposed mechanism for this degradation also proceeds through a radical pathway, initiated by an H-abstraction step to form a peroxyl radical, which then decomposes to yield the final products. beilstein-journals.org

| Degradation Product | Chemical Formula | Experimental Condition | Reference |

|---|---|---|---|

| 2-Amino-2-methylpropanal | C₄H₉NO | Atmospheric Photo-oxidation | rug.nlorganic-chemistry.org |

| Acetone | C₃H₆O | Accelerated Oxidation (100-140°C) | beilstein-journals.org |

| 2,4-Lutidine | C₇H₉N | Accelerated Oxidation (100-140°C) | beilstein-journals.org |

| 4,4-Dimethyl-2-oxazolidinone | C₅H₉NO₂ | Accelerated Oxidation (100-140°C) | nih.govbeilstein-journals.org |

| Propan-2-imine | C₃H₇N | Atmospheric Photo-oxidation | rug.nlorganic-chemistry.org |

| Formaldehyde | CH₂O | Atmospheric Photo-oxidation | rug.nlorganic-chemistry.org |

Alkylation Reactions with Biomolecules

The primary amine group in this compound is a nucleophilic center, making it susceptible to alkylation reactions. Alkylation involves the formation of a new carbon-nitrogen bond. While specific studies on the alkylation of this particular compound with biomolecules are not available, the general reactivity of amino alcohols provides a framework for understanding these potential interactions.

The N-alkylation of unprotected amino acids and amino alcohols using alcohols as alkylating agents is a well-established synthetic strategy. nih.govrsc.org These reactions often proceed via a "hydrogen-borrowing" catalytic cycle. beilstein-journals.orgnih.gov In this mechanism, a catalyst temporarily removes hydrogen from the alkylating alcohol to form an intermediate aldehyde. beilstein-journals.org This aldehyde then reacts with the amine group of the amino alcohol to form an imine, which is subsequently reduced by the catalyst returning the hydrogen atoms, resulting in the N-alkylated product with water as the only byproduct. beilstein-journals.org

This inherent reactivity means that the amine group could potentially react with biological electrophiles. Biomolecules such as proteins and nucleic acids contain electrophilic sites that could be targets for alkylation. The reaction would involve the nucleophilic nitrogen atom of the amino alcohol attacking an electron-deficient carbon atom in a biomolecule, leading to the formation of a stable covalent bond. The specificity and rate of such reactions would depend on various factors, including the accessibility of the reactive sites and the local chemical environment.

Future Directions and Emerging Research Avenues for 3 Amino 2 2 Thienylmethyl 1 Propanol Research

Development of Novel Stereoselective Methodologies

The efficient and selective synthesis of enantiomerically pure 3-Amino-2-(2-thienylmethyl)-1-propanol is paramount for its application in pharmaceuticals and catalysis. Future research is expected to focus on the development of innovative stereoselective synthetic methods.

One promising avenue is the advancement of biocatalytic approaches . The use of enzymes, such as lipases, acylases, and engineered amine dehydrogenases (AmDHs), offers a green and highly selective alternative to traditional chemical methods. acs.orgrsc.orgfrontiersin.org These enzymatic methods can operate under mild conditions, reducing environmental impact and often providing excellent enantioselectivity (>99% ee). acs.orgfrontiersin.org Research into novel microorganisms and the directed evolution of existing enzymes could lead to biocatalysts tailor-made for the synthesis of this specific thiophene-containing amino alcohol. nih.govnih.gov

Chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also a focal point. For instance, a chemical synthesis could be used to create a racemic or prochiral precursor, followed by an enzymatic resolution or asymmetric transformation to yield the desired enantiomerically pure product.

Furthermore, the development of novel chiral catalysts for asymmetric hydrogenation or transfer hydrogenation of a corresponding aminoketone precursor remains a viable and important research area. google.com This could involve the design of new metal-ligand complexes that can achieve high yields and enantiomeric excesses.

| Methodology | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., AmDHs, lipases) | High stereoselectivity, mild reaction conditions, environmentally friendly |

| Chemo-enzymatic | Combination of chemical and enzymatic steps | Versatility, access to a wider range of substrates |

| Asymmetric Catalysis | Use of chiral metal-ligand complexes | High efficiency, potential for large-scale synthesis |

Exploration of New Catalytic Applications Beyond Current Paradigms

The structural motifs within this compound suggest its potential use as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, while the chiral backbone can induce stereoselectivity in a variety of chemical transformations.

Recent studies have shown that thiophene-based bis(amino-alcohol) ligands, in combination with copper(II), can act as highly efficient Lewis acid catalysts in asymmetric Aldol (B89426) and Domino Knoevenagel Michael cyclization reactions. rsc.orgnih.gov This opens the door for exploring the catalytic activity of this compound in similar and other carbon-carbon bond-forming reactions.

Future research could investigate the application of this compound as a ligand in a wide range of metal-catalyzed reactions, including:

Asymmetric hydrogenations

Heck reactions

Suzuki-Miyaura cross-coupling reactions mdpi.com

Asymmetric oxidations of sulfides researchgate.net

The thiophene (B33073) ring itself can also play a role in catalysis, potentially influencing the electronic properties of the metal center or participating in non-covalent interactions with the substrate.

| Catalytic Application | Potential Reaction Type | Rationale |

| Lewis Acid Catalysis | Aldol, Michael additions | Coordination of the amino alcohol to a metal center creates a chiral environment. rsc.orgnih.gov |

| Transition Metal Catalysis | Hydrogenation, Cross-coupling | The compound can act as a bidentate ligand, inducing asymmetry. |

| Organocatalysis | Various asymmetric transformations | The amino and alcohol groups could act as catalytic sites. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. mdpi.com For this compound, advanced computational modeling can provide deep insights into its synthesis, reactivity, and potential applications.

DFT calculations can be employed to:

Predict reaction pathways and transition states for its synthesis, helping to optimize reaction conditions and identify the most efficient synthetic routes. rsc.orgnih.gov

Elucidate the electronic structure and properties of the molecule, such as ionization potential, electron affinity, and HOMO-LUMO energy gaps, which are crucial for understanding its reactivity. mdpi.comnih.gov

Model the interaction of the compound as a ligand with metal centers , predicting the geometry and stability of the resulting complexes and their potential catalytic activity. researchgate.net

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its derivatives. mdpi.com

The integration of machine learning algorithms with quantum chemical calculations is an emerging area that could lead to the development of predictive models for stereoselective synthesis with even greater accuracy. rsc.org These predictive tools can significantly accelerate the discovery and optimization of synthetic methods and catalytic applications. rsc.org

Integration with Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound should prioritize the integration of these principles.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Metal-free synthesis methodologies for thiophene derivatives are a step in this direction. nih.gov

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from biomass.

Solvent-Free or Green Solvents: Developing synthetic procedures that minimize or eliminate the use of hazardous organic solvents. Microwave-assisted, solvent-free synthesis has been successfully applied to other thiophene oligomers. acs.org

Catalysis: Employing catalytic (especially biocatalytic) methods over stoichiometric reagents to reduce waste. acs.orgfrontiersin.org

By embracing these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Design of Next-Generation Thiophene-Derived Chiral Scaffolds for Diverse Applications

Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.govrsc.orgnih.gov The unique combination of a thiophene ring and a chiral amino alcohol in this compound makes it an excellent starting point for the design of next-generation chiral scaffolds.

This compound can serve as a versatile building block for the synthesis of more complex molecules with potential applications in:

Pharmaceuticals: The thiophene moiety is present in numerous FDA-approved drugs. nih.gov Derivatives of the target compound could be explored for their potential as anticancer, anti-inflammatory, or antimicrobial agents. researchgate.netnih.govnih.gov

Materials Science: Thiophene-based oligomers and polymers are known for their interesting electronic and optical properties. espublisher.com Chiral thiophene scaffolds could be incorporated into novel materials with applications in organic electronics, sensors, or chiral recognition. researchgate.net

Ligand Design: The core structure can be systematically modified to create a library of chiral ligands with tunable steric and electronic properties for asymmetric catalysis. nih.gov

The development of efficient and modular synthetic strategies will be crucial for accessing a diverse range of derivatives and exploring their structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.